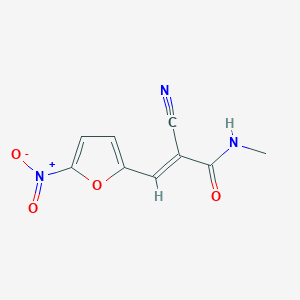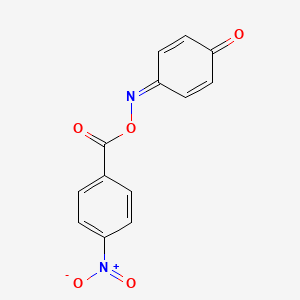
benzo-1,4-quinone O-(4-nitrobenzoyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo-1,4-quinone O-(4-nitrobenzoyl)oxime, also known as NQO1, is an enzyme that plays a crucial role in cellular defense against oxidative stress. It is involved in the detoxification of quinones, which are highly reactive and toxic compounds that can damage cellular components such as DNA, proteins, and lipids.
作用机制
Benzo-1,4-quinone O-(4-nitrobenzoyl)oxime catalyzes the reduction of quinones to hydroquinones, which are less reactive and toxic. This reaction requires the transfer of electrons from NADH or NADPH to the quinone substrate. benzo-1,4-quinone O-(4-nitrobenzoyl)oxime can also directly reduce certain substrates, such as menadione and paraquat, by accepting electrons from NADH or NADPH. The reduction of quinones by benzo-1,4-quinone O-(4-nitrobenzoyl)oxime prevents the formation of ROS and the subsequent damage to cellular components.
Biochemical and Physiological Effects
benzo-1,4-quinone O-(4-nitrobenzoyl)oxime has been shown to have various biochemical and physiological effects. It is involved in the regulation of cellular redox balance and the maintenance of mitochondrial function. benzo-1,4-quinone O-(4-nitrobenzoyl)oxime also plays a role in the regulation of gene expression, particularly in response to oxidative stress. Furthermore, benzo-1,4-quinone O-(4-nitrobenzoyl)oxime has been implicated in the regulation of cell proliferation and apoptosis.
实验室实验的优点和局限性
The advantages of using benzo-1,4-quinone O-(4-nitrobenzoyl)oxime in lab experiments include its well-characterized biochemical properties and its role in cellular defense against oxidative stress. benzo-1,4-quinone O-(4-nitrobenzoyl)oxime is also relatively easy to purify and can be expressed in various host cells. However, the limitations of using benzo-1,4-quinone O-(4-nitrobenzoyl)oxime include its susceptibility to degradation and its potential for nonspecific interactions with other cellular components.
未来方向
For research on benzo-1,4-quinone O-(4-nitrobenzoyl)oxime include the development of benzo-1,4-quinone O-(4-nitrobenzoyl)oxime inhibitors for cancer therapy and the identification of novel substrates for benzo-1,4-quinone O-(4-nitrobenzoyl)oxime. Furthermore, the role of benzo-1,4-quinone O-(4-nitrobenzoyl)oxime in various diseases, including Parkinson's disease, Alzheimer's disease, and diabetes, requires further investigation. In addition, the regulation of benzo-1,4-quinone O-(4-nitrobenzoyl)oxime expression and activity in response to oxidative stress and other stimuli needs to be elucidated.
合成方法
The synthesis method of benzo-1,4-quinone O-(4-nitrobenzoyl)oxime involves the expression of the benzo-1,4-quinone O-(4-nitrobenzoyl)oxime gene in a suitable host cell, followed by purification of the protein using chromatography techniques. The gene encoding benzo-1,4-quinone O-(4-nitrobenzoyl)oxime has been cloned and expressed in various systems, including Escherichia coli, insect cells, and mammalian cells. The recombinant protein can be purified using affinity chromatography, ion exchange chromatography, or size exclusion chromatography.
科学研究应用
Benzo-1,4-quinone O-(4-nitrobenzoyl)oxime has been extensively studied for its role in cancer prevention and therapy. It has been shown to protect cells from oxidative stress-induced damage and to inhibit the formation of reactive oxygen species (ROS). benzo-1,4-quinone O-(4-nitrobenzoyl)oxime is also involved in the metabolism of various drugs and xenobiotics, making it a potential target for drug development. Furthermore, benzo-1,4-quinone O-(4-nitrobenzoyl)oxime has been implicated in various diseases, including Parkinson's disease, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c16-12-7-3-10(4-8-12)14-20-13(17)9-1-5-11(6-2-9)15(18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYACFVTGPYCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)

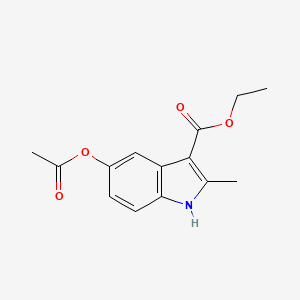

![4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791854.png)
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5791857.png)

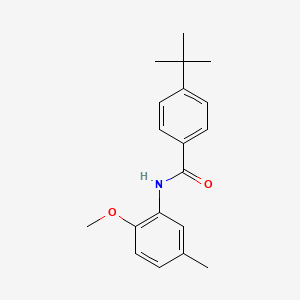
![ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5791870.png)
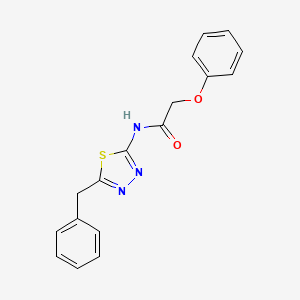
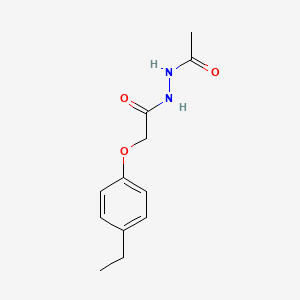
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5791882.png)

